1-(Piperidin-2-yl)ethan-1-ol
CAS No.: 54160-32-6
Cat. No.: VC21125316
Molecular Formula: C7H15NO
Molecular Weight: 129.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54160-32-6 |
|---|---|
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.2 g/mol |
| IUPAC Name | 1-piperidin-2-ylethanol |
| Standard InChI | InChI=1S/C7H15NO/c1-6(9)7-4-2-3-5-8-7/h6-9H,2-5H2,1H3 |
| Standard InChI Key | GSPAVZIEDMALNO-UHFFFAOYSA-N |
| SMILES | CC(C1CCCCN1)O |
| Canonical SMILES | CC(C1CCCCN1)O |
Introduction
Structural Characteristics and Properties
1-(Piperidin-2-yl)ethan-1-ol features a six-membered piperidine heterocycle with a nitrogen atom at position 1 and an ethanol group (-CHOHCH₃) attached at position 2. This arrangement creates a chiral center at the C-2 position of the piperidine ring, resulting in potential stereoisomers. The molecular formula of this compound is C₇H₁₅NO with a molecular weight of approximately 143.2 g/mol.
The structure contains two primary functional groups:
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A secondary alcohol (-CHOH-) group attached to the piperidine ring
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A nitrogen-containing heterocyclic piperidine ring
These functional groups contribute to the compound's physical and chemical properties:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 143.2 g/mol |
| Physical State | Typically a colorless liquid or white crystalline solid |
| Solubility | Soluble in polar organic solvents; partially soluble in water |
| Chirality | Contains a stereogenic center at C-2 position |
| Functional Groups | Secondary alcohol, tertiary amine (in piperidine ring) |
The presence of both the alcohol group and the basic nitrogen atom in the piperidine ring contributes to the amphoteric nature of this compound, allowing it to participate in a wide range of chemical transformations.
Synthesis Methodologies
The synthesis of 1-(Piperidin-2-yl)ethan-1-ol can be achieved through several synthetic routes, drawing on established methodologies for constructing substituted piperidines. Based on current synthetic approaches to similar compounds, several viable pathways can be proposed:
Reduction of Ketone Precursors
One common approach involves the reduction of the corresponding ketone precursor, 1-(piperidin-2-yl)ethan-1-one. This reduction can be performed using various reducing agents, with stereoselective reduction being possible through the use of specific reagents:
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Sodium borohydride (NaBH₄) for non-stereoselective reduction
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L-Selectride or Alpine-Borane for stereoselective reduction
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Catalytic hydrogenation using transition metal catalysts
Organometallic Chemistry Approaches
Organometallic reagents can be employed for the construction of the carbon-carbon bond necessary for introducing the ethanol moiety:
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Addition of organolithium or Grignard reagents to appropriate piperidine-2-carboxaldehyde derivatives
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Zinc-mediated reactions with β-aminoalkyl zinc iodides under copper catalysis to generate piperidine frameworks, which can be further functionalized
Ring Construction Methods
The piperidine ring itself can be constructed through various cyclization methods:
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Ring-closing metathesis (RCM) of appropriately functionalized acyclic precursors followed by reduction
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Reductive cyclization of 6-oxoamino acid derivatives, as demonstrated by Davis and coworkers for similar piperidine structures
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Cycloaddition reactions involving activated aziridines with palladium-trimethylenemethane (Pd-TMM) complexes in formal [3+3] cycloadditions
Table 1: Comparative Analysis of Synthetic Approaches
| Synthetic Method | Advantages | Limitations | Stereoselectivity |
|---|---|---|---|
| Ketone Reduction | Simple, high yields | Limited stereoselectivity without specialized reagents | Moderate to high with chiral reducing agents |
| Organometallic Addition | Good functional group tolerance | Sensitive to reaction conditions | Variable, dependent on substrate control |
| Ring Construction via RCM | Versatile, allows complex substitution patterns | Multiple steps required | Can be high with proper substrate design |
| Reductive Cyclization | Direct access to 2,6-disubstituted piperidines | May produce diastereomeric mixtures | Moderate to high |
Chemical Reactivity Profile
1-(Piperidin-2-yl)ethan-1-ol displays a rich reactivity profile stemming from its alcohol functionality and basic piperidine nitrogen. Understanding these reactivity patterns is crucial for utilizing this compound in synthetic applications.
Reactions of the Alcohol Group
The secondary alcohol group can undergo typical alcohol transformations:
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Acetylation: Reaction with acetyl chloride or acetic anhydride to form the corresponding acetate ester
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Oxidation: The alcohol can be oxidized to form the corresponding ketone using reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or TEMPO
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Ether Formation: Reaction with alkyl halides under basic conditions to form ethers via Williamson ether synthesis
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Esterification: Reaction with carboxylic acids or acid derivatives to form esters
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Dehydration: Under acidic conditions, can undergo dehydration to form alkenes, potentially leading to ring systems with exocyclic double bonds
Reactions Involving the Piperidine Ring
The piperidine nitrogen can participate in several transformations:
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N-Alkylation: Reaction with alkyl halides to form quaternary ammonium salts or N-alkylated derivatives
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N-Acylation: Formation of amides through reaction with acid chlorides or anhydrides
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Substitution Reactions: Nucleophilic substitution reactions at the nitrogen center
Possible Rearrangements
Under certain conditions, 1-(Piperidin-2-yl)ethan-1-ol may undergo rearrangements:
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Elimination reactions leading to unsaturated systems, as observed with similar piperidine derivatives under basic conditions
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Potential E1cB reactions as noted in the synthesis of related piperidine compounds
Applications in Synthetic Chemistry
1-(Piperidin-2-yl)ethan-1-ol serves as a valuable building block in organic synthesis, with applications spanning several areas:
As a Synthetic Intermediate
The compound functions as an important intermediate in the synthesis of more complex molecules:
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Precursor for biologically active piperidine derivatives
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Building block for alkaloid synthesis
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Starting material for the preparation of chiral ligands for asymmetric catalysis
Pharmaceutical Relevance
The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds. 1-(Piperidin-2-yl)ethan-1-ol and its derivatives may exhibit biological activities including:
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Potential GABA uptake inhibition, similar to nipecotic acid derivatives
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Possible neurological activity due to structural similarities with known neuroactive compounds
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Scaffolds for drug development targeting various therapeutic areas
Chiral Applications
The stereogenic center in 1-(Piperidin-2-yl)ethan-1-ol makes it potentially valuable in asymmetric synthesis:
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As a chiral auxiliary in stereoselective transformations
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In the development of chiral catalysts for asymmetric reactions
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As a precursor to enantiomerically pure 2-substituted piperidines
Structure-Activity Relationships
The biological activity of 1-(Piperidin-2-yl)ethan-1-ol and related compounds correlates with specific structural features:
Key Structural Elements
Several structural elements contribute to the potential biological activity:
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The piperidine ring provides a basic nitrogen center that can interact with biological targets
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The hydroxyl group can form hydrogen bonds with receptors or enzymes
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The specific stereochemistry at the C-2 position can influence binding affinity and selectivity
Comparison with Related Compounds
Table 2: Comparative Analysis of 1-(Piperidin-2-yl)ethan-1-ol and Related Compounds
Synthetic Transformations and Derivatization
1-(Piperidin-2-yl)ethan-1-ol can be transformed into various derivatives through selective functionalization:
Alcohol Derivatization
The hydroxyl group provides a versatile handle for further transformations:
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Tosylation or mesylation to create good leaving groups for substitution reactions
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Conversion to halides via treatment with thionyl chloride or phosphorus tribromide
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Formation of various esters with different carboxylic acids
Ring Modifications
The piperidine ring can be modified to create more complex structures:
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N-functionalization to create quaternary ammonium salts or protected derivatives
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Introduction of additional substituents through directed metallation
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Ring expansion or contraction to access related heterocyclic systems
Stereochemical Control
Methods for controlling the stereochemistry at the C-2 position include:
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Stereoselective reduction of precursor ketones
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Kinetic resolution of racemic mixtures
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Asymmetric synthesis using chiral catalysts or auxiliaries
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